Topotecan

Catalog No.
S548647
CAS No.
119413-54-6
M.F
C23H24ClN3O5
M. Wt
457.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Topotecan

CAS Number

119413-54-6

Product Name

Topotecan

IUPAC Name

(19S)-8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-13-aza-3-azoniapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;chloride

Molecular Formula

C23H24ClN3O5

Molecular Weight

457.9 g/mol

InChI

InChI=1S/C23H23N3O5.ClH/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20;/h5-8,27,30H,4,9-11H2,1-3H3;1H/t23-;/m0./s1

InChI Key

DGHHQBMTXTWTJV-BQAIUKQQSA-N

SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)[NH+]=C4C3=C2)O.[Cl-]

Synonyms

9 Dimethylaminomethyl 10 hydroxycamptothecin, 9-Dimethylaminomethyl-10-hydroxycamptothecin, Hycamtamine, Hycamtin, Hydrochloride, Nogitecan, Hydrochloride, Topotecan, Nogitecan Hydrochloride, NSC 609699, NSC-609699, NSC609699, SK and F 104864 A, SK and F-104864-A, SK and F104864A, SKF 104864 A, SKF-104864-A, SKF104864A, Topotecan, Topotecan Hydrochloride, Topotecan Monohydrochloride, (S)-Isomer

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)[NH+]=C4C3=C2)O.[Cl-]

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)[NH+]=C4C3=C2)O.[Cl-]

Understanding Mechanisms of Action and Drug Resistance:

  • Unraveling Topoisomerase I Interactions: Research delves deeper into the complex interplay between Topotecan and DNA topoisomerase I, elucidating the precise mechanisms of DNA damage induction and cell death. This knowledge informs the development of more targeted and effective therapies. (Source: Topotecan: Uses, Interactions, Mechanism of Action | DrugBank Online: )
  • Overcoming Resistance Mechanisms: Studies investigate the emergence of resistance to Topotecan, identifying mutations in topoisomerase I and other cellular pathways that contribute to resistance. This knowledge guides the development of strategies to overcome resistance and improve treatment outcomes. (Source: Topoisomerase I Inhibitors: Mechanisms of Action and Resistance in Cancer Therapy: )

Exploring Synergistic Effects and Novel Combinations:

  • Potentiating Efficacy with Targeted Therapies: Research explores combining Topotecan with other targeted agents, such as PARP inhibitors or angiogenesis inhibitors, to exploit synergistic effects and enhance anti-tumor activity while potentially reducing toxicity. (Source: PARP Inhibition and Topoisomerase I Inhibition: A Synergistic Strategy for Cancer Therapy: )
  • Nanoparticle Delivery Systems: Scientists develop novel drug delivery systems using nanoparticles to improve the delivery of Topotecan specifically to tumors, potentially minimizing side effects and increasing efficacy. (Source: Improved Therapeutic Efficacy of Topotecan Against A549 Lung Cancer Cells with Folate-targeted Topotecan Liposomes: )

Investigating Applications in Non-Cancerous Diseases:

  • Neurodegenerative Diseases: Emerging research explores the potential of Topotecan in neurodegenerative diseases like Alzheimer's and Parkinson's, where it may modulate tau protein aggregation and offer neuroprotective effects. (Source: Topoisomerase I Inhibitors for Targeting Tau Pathology in Neurodegenerative Diseases: )
  • Infectious Diseases: Some studies investigate the potential of Topotecan against parasitic infections, exploring its ability to target specific enzymes crucial for parasite survival and replication. (Source: In Vitro Activity of Camptothecin and Topotecan against Leishmania donovani amastigotes: )

Appearance

Orange powder

UNII

956S425ZCY

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (40%): Fatal if swallowed [Danger Acute toxicity, oral];
H301 (20%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (20%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (20%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (20%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H340 (80%): May cause genetic defects [Danger Germ cell mutagenicity];
H350 (60%): May cause cancer [Danger Carcinogenicity];
H351 (20%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (40%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (20%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H370 (20%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
H412 (40%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Hycamtin capsules are indicated as monotherapy for the treatment of adult patients with relapsed small cell lung cancer (SCLC) for whom re-treatment with the first-line regimen is not considered appropriate.Topotecan is indicated for the treatment of patients with metastatic carcinoma of the ovary after failure of first-line or subsequent therapy.Hycamtin capsules are indicated as monotherapy for the treatment of adult patients with relapsed small cell lung cancer (SCLC) for whom re-treatment with the first-line regimen is not considered appropriate.
Topotecan monotherapy is indicated for the treatment of patients with relapsed small cell lung cancer (SCLC) for whom re-treatment with the first-line regimen is not considered appropriate.Topotecan in combination with cisplatin is indicated for patients with carcinoma of the cervix recurrent after radiotherapy and for patients with Stage IVB disease. Patients with prior exposure to cisplatin require a sustained treatment free interval to justify treatment with the combination.

Livertox Summary

Irinotecan and topotecan are semisynthetic derivatives of the plant alkaloid camptothecin and are used as antineoplastic agents in the therapy of colorectal, ovarian and non-small cell lung cancer. Both irinotecan and topotecan are associated with an appreciable rate of serum enzyme elevations during therapy, and irinotecan has been implicated in causing steatohepatitis when given as cyclic anticancer therapy.

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

Drug: Topotecanhydrochloride
US Brand Name(s): Hycamtin
FDA Approval: Yes
Topotecan hydrochloride is approved to be used alone or with other drugs to treat: Cervical cancer that has not gotten better with other treatment or has recurred (come back). It is used with another drug, called cisplatin.
Ovarian cancer in patients whose disease has not gotten better with other chemotherapy.
Small cell lung cancer in patients whose disease has not gotten better with other chemotherapy.
Topotecan hydrochloride is also being studied in the treatment of other types of cancer.

Pharmacology

Topotecan Hydrochloride is the hydrochloride salt of a semisynthetic derivative of camptothecin with antineoplastic activity. During the S phase of the cell cycle, topotecan selectively stabilizes topoisomerase I-DNA covalent complexes, inhibiting religation of topoisomerase I-mediated single-strand DNA breaks and producing potentially lethal double-strand DNA breaks when complexes are encountered by the DNA replication machinery. Camptothecin is a cytotoxic quinoline-based alkaloid extracted from the Asian tree Camptotheca acuminata.

MeSH Pharmacological Classification

Topoisomerase I Inhibitors

ATC Code

L01XX17

KEGG Target based Classification of Drugs

Enzymes
Isomerases (EC5)
DNA topoisomerase [EC:5.99.1.-]
TOP1 [HSA:7150] [KO:K03163]

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

119413-54-6

Use Classification

Human drugs -> Hycamtin -> EMA Drug Category
Antineoplastic agents -> Human pharmacotherapeutic group
Human drugs -> Topotecan Hospira -> EMA Drug Category
Other antineoplastic agents -> Human pharmacotherapeutic group
Human drugs -> Topotecan Actavis -> EMA Drug Category
Human drugs -> Topotecan Teva -> EMA Drug Category
Human drugs -> Topotecan Eagle -> EMA Drug Category
Antineoplastic and immunomodulating agents -> Human pharmacotherapeutic group
Human drugs -> Evotopin -> EMA Drug Category
Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-13

Explore Compound Types